"Vinyl 2-ethylhexanoate" chemical properties and structure
"Vinyl 2-ethylhexanoate" chemical properties and structure
An In-Depth Technical Guide to Vinyl 2-Ethylhexanoate: Properties, Synthesis, and Applications
Introduction: A Versatile Monomer in Polymer Science
Vinyl 2-ethylhexanoate (V2EH), registered under CAS number 94-04-2, is a significant organic compound classified as a vinyl ester of 2-ethylhexanoic acid.[1][2] It presents as a colorless to pale yellow liquid with a characteristic odor.[1] This monomer is a cornerstone in the synthesis of specialized polymers and copolymers. Its unique structure, featuring a reactive vinyl functional group and a branched eight-carbon alkyl chain, imparts desirable properties such as enhanced flexibility, hydrophobicity, and adhesion to the resulting polymer matrixes.[1][3]
Primarily, V2EH serves as a reactive intermediate and a comonomer in polymerization processes.[3][4] It is frequently copolymerized with other vinyl and alkene monomers, including vinyl acetate, styrenics, and methacrylates, to tailor the properties of the final polymer.[3][5][6] The incorporation of the 2-ethylhexanoate group enhances the hydrophobicity of polymers compared to those made with linear esters and can lower the glass transition temperature (Tg), improving material flexibility.[3] These characteristics make it invaluable in the formulation of high-performance coatings, adhesives, sealants, and paints.[1][6][7]
This guide provides a comprehensive overview of the chemical and physical properties of Vinyl 2-ethylhexanoate, its primary synthesis routes, polymerization kinetics, and key industrial applications, designed for professionals in chemical research and materials science.
Chemical Structure and Core Properties
The molecular identity of Vinyl 2-ethylhexanoate is defined by its specific arrangement of atoms and the functional groups present.
Molecular Structure
The structure consists of a vinyl group (CH₂=CH-) attached to the oxygen atom of the carboxyl group of 2-ethylhexanoic acid. The presence of a chiral center at the second carbon of the hexanoate chain means the compound exists as a racemic mixture.[8]
Caption: Chemical structure of Vinyl 2-ethylhexanoate.
Physicochemical Properties
A summary of the key identifying and physical properties of V2EH is provided below.
| Property | Value | Source(s) |
| CAS Number | 94-04-2 | [9][10][11] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][9][10] |
| Molecular Weight | 170.25 g/mol | [8][10][12] |
| IUPAC Name | ethenyl 2-ethylhexanoate | [10] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | -90 °C (lit.) | [13][14] |
| Boiling Point | 86 °C at 30 mm Hg; 402.2 K (129°C) at 0.027 bar | [11][13] |
| Density | 0.87 g/cm³ | [13] |
| Refractive Index (n20/D) | 1.426 (lit.) | [13][14] |
| Flash Point | 65 °C | [13] |
| Water Solubility | 12 mg/L at 20 °C; Insoluble | [13] |
| Synonyms | 2-Ethylhexanoic acid, vinyl ester; Vinyl 2-ethylhexoate; Vynate 2EH | [1][9][10] |
Synthesis Methodologies
The industrial production of Vinyl 2-ethylhexanoate is achieved through several established chemical pathways. The choice of method often depends on economic viability, catalyst efficiency, and desired purity.
Key Synthesis Routes
-
Reaction with Acetylene : A traditional method involves the direct reaction of 2-ethylhexanoic acid with acetylene in the presence of a catalyst. This process, while effective, often requires handling of highly flammable acetylene gas.[3]
-
Palladium-Catalyzed Reaction with Ethylene : A more modern and economically favorable route is the homogeneous liquid-phase catalytic reaction of ethylene with 2-ethylhexanoic acid.[3] This process utilizes a palladium(II) catalyst, which facilitates the insertion of ethylene into the carboxylic acid, forming the vinyl ester.[3]
-
Transvinylation : This widely used industrial method involves a vinyl interchange reaction. Typically, vinyl acetate is reacted with 2-ethylhexanoic acid in the presence of a catalyst. The vinyl group is transferred from vinyl acetate to the 2-ethylhexanoic acid, yielding V2EH and acetic acid as a byproduct.[3]
Caption: Diagram of the Transvinylation synthesis route for V2EH.
General Protocol for Transvinylation Synthesis
The following protocol outlines a representative lab-scale synthesis of V2EH via transvinylation. The causality behind this choice is its prevalence in industrial applications and its avoidance of hazardous acetylene gas.[3]
Objective: To synthesize Vinyl 2-ethylhexanoate from vinyl acetate and 2-ethylhexanoic acid.
Materials:
-
2-Ethylhexanoic acid
-
Vinyl acetate (in excess, to drive equilibrium)
-
Palladium(II) catalyst complex
-
Hydroquinone (polymerization inhibitor)
-
Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet
-
Distillation apparatus
Procedure:
-
Vessel Preparation: A clean, dry reaction vessel is charged with 2-ethylhexanoic acid and a small amount of hydroquinone to prevent premature polymerization of the vinyl monomers.
-
Reactant Addition: An excess of vinyl acetate is added to the vessel. The excess serves to shift the reaction equilibrium towards the products.
-
Catalyst Introduction: The palladium(II) catalyst is introduced into the mixture. The system is then purged with nitrogen to create an inert atmosphere.
-
Reaction: The mixture is heated to reflux temperature with continuous stirring. The reaction progress is monitored by techniques such as Gas Chromatography (GC) to track the consumption of reactants and formation of products.
-
Purification: Upon completion, the reaction mixture is cooled. The excess vinyl acetate and the acetic acid byproduct are removed via distillation.
-
Final Product: The remaining crude product is further purified by vacuum distillation to yield pure Vinyl 2-ethylhexanoate.
This self-validating system relies on monitoring by GC to confirm the conversion and purity, with the final distillation step ensuring the removal of byproducts and unreacted starting materials.
Reactivity and Polymerization
The reactivity of V2EH is dominated by its vinyl group, which readily participates in free-radical polymerization.[1][3] This allows for its incorporation into long polymer chains, forming strong covalent bonds.[3]
Free-Radical Polymerization Mechanism
V2EH is a reactive monomer that can be copolymerized with a wide range of other alkene monomers.[5][6][7] The process follows the canonical steps of free-radical polymerization.
-
Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes under heat to generate free radicals.[3]
-
Propagation: The initiator radical adds to the vinyl group of a V2EH monomer, creating a new, larger monomer radical. This new radical then adds to another monomer, propagating the polymer chain.[3]
-
Termination: The growth of polymer chains ceases when two radical chains combine or disproportionate.[3]
Caption: Workflow of Free-Radical Polymerization of V2EH.
Protocol for Emulsion Polymerization
Emulsion polymerization is a common technique for producing V2EH copolymers, particularly for applications like latex paints and adhesives.[15] This protocol is a generalized representation of the process.
Objective: To prepare a stable polymer latex via emulsion copolymerization of V2EH and Vinyl Acetate (VAc).
Materials:
-
Deionized water
-
Surfactant (e.g., sodium lauryl sulfate)
-
V2EH monomer
-
Vinyl Acetate (VAc) monomer
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Reaction kettle with overhead stirrer, condenser, nitrogen inlet, and feeding funnels
Procedure:
-
Initial Charge: The reaction kettle is charged with deionized water, a portion of the surfactant, and the sodium bicarbonate buffer. The mixture is stirred and heated to the reaction temperature (e.g., 70-80 °C) under a nitrogen blanket.
-
Initiator Addition: A portion of the potassium persulfate initiator is added to the kettle to generate initial radicals.
-
Monomer Emulsion Feed: The monomers (V2EH and VAc) are premixed with the remaining surfactant and water to form a stable emulsion. This pre-emulsion is then fed into the reaction kettle at a controlled rate over a period of several hours. This controlled feed is crucial for managing the exothermic reaction and ensuring particle size uniformity.
-
Polymerization: As the monomer emulsion is added, polymerization occurs within the surfactant micelles, forming stable polymer particles dispersed in the water phase.
-
Post-Reaction: After the monomer feed is complete, the reaction is held at temperature for an additional period to ensure high conversion of the monomers. A chaser initiator might be added to reduce residual monomer content.
-
Cooling and Filtration: The resulting latex is cooled to room temperature and filtered to remove any coagulum.
The success of this protocol is validated by measuring properties of the final latex, such as solid content, particle size, viscosity, and residual monomer levels.
Spectroscopic and Analytical Data
Characterization of V2EH is essential for quality control and research. Spectroscopic data provides a fingerprint for the molecule.
| Analysis Method | Key Observations | Source(s) |
| ¹H NMR | Signals corresponding to vinyl protons, the methine proton adjacent to the ester, and the various alkyl protons of the ethyl and butyl groups. | [10] |
| ¹³C NMR | Resonances for the vinyl carbons, the carbonyl carbon, and the distinct carbons of the 2-ethylhexyl group. | [10] |
| IR Spectroscopy | Characteristic peaks for C=O stretching (ester), C=C stretching (vinyl), and C-H stretching (alkyl). | [10][11][16] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (170.25) and characteristic fragmentation patterns. The top peak is often observed at m/z 57. | [10][17] |
Applications in Industry and Research
The properties imparted by V2EH make it a valuable component in a diverse range of materials.[13]
-
Paints and Coatings: It is used to produce polymers for industrial paints, anti-corrosion paints, wood coatings, and varnishes.[5][6][7] The hydrophobic 2-ethylhexanoate group improves water resistance.[3]
-
Adhesives: V2EH is a key monomer in the formulation of latexes for pressure-sensitive, construction, and wood adhesives, where it enhances flexibility and tack.[1][6]
-
Sealants and Mortar Admixtures: Its ability to lower the Tg and improve flexibility is beneficial in sealants and as a component in redispersible powders for mortar admixtures.[5][6]
-
Reactive Diluent: It can serve as a reactive diluent for specific heat-cured unsaturated polyesters.[5][7]
Safety and Handling
Proper handling of Vinyl 2-ethylhexanoate is critical due to its potential hazards.
| Hazard Type | GHS Classification & Statement | Source(s) |
| Physical Hazard | H227: Combustible liquid | [18] |
| Health Hazards | H315: Causes skin irritation | |
| H317: May cause an allergic skin reaction | [10][19] | |
| H319: Causes serious eye irritation | [18] | |
| H361: Suspected of damaging fertility or the unborn child | [10][19] | |
| Environmental Hazard | H400: Very toxic to aquatic life | [10][19] |
Handling Recommendations:
-
Use in a well-ventilated area and keep away from heat, sparks, and open flames.[1][18]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a protective suit.[18]
-
Avoid release to the environment.[19]
-
Store in a cool, dark, well-ventilated place, typically below 15°C. The commercial product is often stabilized with an inhibitor like MEHQ (Monomethyl ether hydroquinone) to prevent spontaneous polymerization.
References
- 1. CAS 94-04-2: Vinyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Vinyl 2-ethylhexanoate | 94-04-2 | Benchchem [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. Vinyl-2-ethyl hexanoate - SEQENS [seqens.com]
- 6. saiper.com [saiper.com]
- 7. specialchem.com [specialchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Vinyl 2-ethylhexanoate (CAS 94-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Vinyl 2-ethylhexanoate | C10H18O2 | CID 62343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vinyl 2-ethylhexanoate [webbook.nist.gov]
- 12. scbt.com [scbt.com]
- 13. News - 2-ETHYLHEXANOIC ACID VINYL ESTER CAS 94-04-2 [mit-ivy.com]
- 14. Page loading... [guidechem.com]
- 15. EP2202251A1 - Vinyl acetate/vinyl 2-ethylhexanoate co-polymer binder resins - Google Patents [patents.google.com]
- 16. Vinyl 2-ethylhexanoate [webbook.nist.gov]
- 17. Vinyl 2-ethylhexanoate [webbook.nist.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 94-04-2 Name: Vinyl 2-ethylhexanoate [xixisys.com]
